N-(2,3-dithiophen-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide
Overview
Description
N-(2,3-dithiophen-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide: is a quinoxaline-based compound known for its potent inhibitory effects on acetyl CoA synthetase (ACSS2). This compound is cell-permeable and exhibits selectivity over other acyl-CoA synthetases, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dithiophen-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide typically involves the condensation of thiophene derivatives with quinoxaline intermediates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the formation of the desired thiophene and quinoxaline rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dithiophen-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation and alkylation reactions often involve reagents like bromine (Br2) and alkyl halides.
Major Products: The major products formed from these reactions include various substituted quinoxaline and thiophene derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
N-(2,3-dithiophen-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The compound exerts its effects by inhibiting acetyl CoA synthetase (ACSS2), an enzyme involved in the conversion of acetate into acetyl-CoA. This inhibition disrupts the metabolic pathways that rely on acetyl-CoA, affecting lipid synthesis and histone acetylation . The molecular targets include the active site of ACSS2, where the compound binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit various biological activities.
Quinoxaline derivatives: Compounds with quinoxaline rings are known for their diverse pharmacological properties.
Thiophene derivatives: These compounds are widely used in medicinal chemistry for their biological activities.
Uniqueness: N-(2,3-dithiophen-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide is unique due to its dual thiophene and quinoxaline structure, which provides a specific inhibitory effect on ACSS2. This selectivity makes it a valuable tool for studying metabolic pathways and developing targeted therapies .
Properties
IUPAC Name |
N-(2,3-dithiophen-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c26-21(25-9-1-2-10-25)22-14-7-8-15-16(13-14)24-20(18-6-4-12-28-18)19(23-15)17-5-3-11-27-17/h3-8,11-13H,1-2,9-10H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUJACXHPIABGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CS4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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